Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
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Overview
Description
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a compound that has been synthesized for its potential biological activities Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as inhibition or agonism, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact various pathways, including those involved in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Result of Action
Related compounds have been shown to have various effects, such as antiproliferative activities against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between 2-aminopyridine and nitriles in the presence of a heterogeneous catalyst system such as Cu-Zn/Al-Ti under atmospheric air .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and heterogeneous catalysts are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyridines .
Scientific Research Applications
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate include other triazolopyridines and triazolopyrimidines, such as:
- 1,2,4-triazolo[1,5-a]pyrimidine
- 1,2,4-triazolo[1,5-c]pyrimidine
- 1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to act on multiple molecular targets makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-3-2-4-12-6(5)10-8(9)11-12/h2-4H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOXNOOFHGNTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1529065-90-4 |
Source
|
Record name | methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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